Latarcin-1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SMWSGMWRRKLKKLRNALKKKLKGE |
Origin of Product |
United States |
Structural Characterization and Biophysical Analysis of Latarcin 1
Primary Structure and Amino Acid Sequence Analysis of Latarcin-1
This compound is a peptide composed of 26 amino acid residues. Its primary sequence has been determined as Ser-Met-Trp-Ser-Gly-Met-Trp-Arg-Arg-Lys-Leu-Lys-Lys-Leu-Arg-Asn-Ala-Leu-Lys-Lys-Lys-Leu-Lys-Gly-Glu-Lys. novoprolabs.comnovoprolabs.com The peptide is characterized by a high positive charge, reported to be +10 in some contexts, primarily due to the presence of multiple lysine (B10760008) (Lys) and arginine (Arg) residues. nih.govnih.govwikipedia.org The sequence also includes aromatic residues, specifically tryptophan (Trp), which contribute to its hydrophobic potential. nih.govnih.gov The distribution of hydrophilic and hydrophobic residues along the sequence is a key feature that favors the formation of an amphipathic structure. nih.govnih.govresearchgate.net
Investigations of this compound Secondary Structure in Various Environments
The secondary structure of this compound is highly dependent on its surrounding environment, exhibiting distinct conformations in aqueous solutions compared to membrane-mimicking systems.
In environments that mimic biological membranes, such as detergent micelles (e.g., SDS) or phospholipid vesicles (e.g., DMPC/DMPG), this compound readily adopts an amphipathic α-helical conformation. nih.govnih.govwikipedia.orguniprot.orguniprot.orgnih.gov This structural transition from a disordered state is a critical aspect of its interaction with lipid bilayers. nih.govuniprot.org Circular Dichroism (CD) spectroscopy has been widely used to demonstrate the increase in α-helical content upon the addition of membrane-mimicking agents like trifluoroethanol (TFE) or lipid vesicles. nih.govuniprot.org The presence and distribution of hydrophobic residues, particularly leucine (B10760876) residues at specific positions in the sequence, play a significant role in stabilizing this α-helical structure within the membrane environment. nih.gov
In contrast to membrane-mimicking environments, this compound is largely disordered or unstructured in aqueous solution. nih.govuniprot.orguniprot.orgnih.gov CD spectroscopy studies in water confirm a predominantly random coil conformation, indicating that the peptide does not maintain a stable, folded structure in the absence of a hydrophobic interface. nih.gov This conformational flexibility in water is a common characteristic of many membrane-active peptides. nih.govuniprot.orgnih.gov
Summary of this compound Helical Content in Different Environments:
| Environment | Helical Content (%) | Method(s) Used | Source(s) |
| Aqueous Solution | Low / Disordered | CD Spectroscopy, NMR | nih.govuniprot.orguniprot.org |
| 50% Trifluoroethanol (TFE) | Elevated α-helical | CD Spectroscopy | nih.govuniprot.org |
| SDS Micelles | Elevated α-helical | 1H NMR | uniprot.org |
| DMPC/DMPG Vesicles (7/3) | High α-helical | CD Spectroscopy, NMR | nih.govuniprot.org |
Three-Dimensional Spatial Structure Determination of this compound
Determining the three-dimensional (3D) structure of this compound, particularly in a membrane-mimicking environment, has been essential for understanding its interaction with lipid bilayers at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary experimental technique used to determine the spatial structure of this compound. novoprolabs.com Specifically, 1H NMR has been applied to study the structure of this compound in detergent micelles, which serve as a model system for biological membranes. novoprolabs.com NMR provides detailed information about the distances between atoms and dihedral angles, which are crucial for reconstructing the 3D structure of a peptide in solution.
Following the experimental data collection by NMR, Monte Carlo simulations have been integrated into the structure determination process for refinement. novoprolabs.com These theoretical calculations, often performed using implicit water-octanol slab models, help to refine the NMR-derived constraints and generate an ensemble of possible 3D structures that are consistent with the experimental data. novoprolabs.com This combined approach of experimental NMR data and computational refinement provides a more accurate representation of the peptide's spatial structure in a membrane-like environment. The determined spatial structure of this compound in detergent micelles reveals a straight, uninterrupted amphiphilic α-helix spanning residues 8-23. novoprolabs.com The PDB accession code for the NMR-derived structure of this compound is 2PCO. uniprot.org
Amphipathicity and Hydrophobicity Profiling of this compound
This compound is characterized by its amphipathic nature, a key feature for its interaction with lipid membranes nih.govcapes.gov.brfrontiersin.orgebi.ac.ukwikipedia.orgbicnirrh.res.in. This amphipathicity arises from the segregation of hydrophobic and hydrophilic residues on opposite faces of the α-helix it forms in membrane environments nih.gov. The primary sequence of Ltc1 includes four leucine residues at positions 11, 14, 18, and 22, which are crucial for the formation of an amphipathic α-helix and its insertion into membrane mimetic models frontiersin.org. Furthermore, the N-terminal region of Ltc1 is hydrophobic, containing two aromatic tryptophan residues (Trp3 and Trp7) that contribute significantly to its hydrophobic potential frontiersin.org. These residues promote the stability of the α-helical structure of Ltc1 in biphasic environments like cell membranes frontiersin.org. The hydrophobic surface of the Ltc1 helix is described as narrow-shaped and extends along the axis without a significant gradient acs.org. This specific hydrophobic pattern is believed to influence its mechanism of membrane activity acs.org.
Molecular Mechanisms of Latarcin 1 Action
Interactions of Latarcin-1 with Biological and Model Membranes
Studies using a combination of experimental and theoretical methods have investigated the spatial structure of Ltc1 and its interaction with model membranes to understand its structure-activity relationship. acs.orgrcsb.org Ltc1 is largely disordered in aqueous solution but becomes α-helical in membrane-mimetic environments. nih.govnih.gov The peptide's amphipathic α-helix, comprising residues 8-23, allows it to interact with lipid bilayers. acs.orgrcsb.org
Membrane Permeabilization and Disruption Modalities
The interaction of this compound with membranes can lead to permeabilization and disruption, although its mechanism appears distinct from some other latarcins. acs.orgrcsb.org While some latarcins induce significant bilayer disturbance, Ltc1 is described as being efficient and selective in killing bacteria without causing substantial bilayer disruption. nih.govresearchgate.net This suggests a more subtle interaction compared to peptides that act as indiscriminate "membrane busters." nih.govnih.gov
Pore Formation Hypotheses
While pore formation is a common mechanism for some antimicrobial peptides, this compound's interaction with membranes suggests a different mode of action compared to peptides that clearly induce pore formation like Ltc2a. acs.orgrcsb.org Studies using techniques such as voltage-clamp have shown that Ltc1 induces current fluctuations through planar membranes, particularly when the applied potential matches the sign across the bacterial inner membrane. acs.orgrcsb.org This implies a specific mechanism that is not consistent with the typical carpet mode observed for Ltc2a. acs.orgrcsb.org However, the formation of variable-sized lesions dependent on membrane potential has been indicated as a possible activity mechanism for Ltc1. acs.orgrcsb.org
Carpet Model Mechanisms
The carpet model describes a mechanism where peptides accumulate on the membrane surface, forming a "carpet," and then at a threshold concentration, they insert into the membrane, leading to disruption without necessarily forming discrete pores. mdpi.combiorxiv.orgtulane.edu While the carpet model has been proposed for some latarcins, such as Ltc2a, studies on this compound suggest its mechanism differs from this mode. acs.orgrcsb.orgrcsb.org The hydrophobic surface of the Ltc1 helix is described as narrow-shaped and extending without a gradient along the axis, contrasting with the characteristics that favor the carpet mode in Ltc2a. acs.orgrcsb.org
Membrane Integrity Modulation Studies using Fluorescent Assays
Fluorescent assays are valuable tools for assessing membrane integrity and the ability of peptides to induce leakage. mdpi.complos.orghalric.eu Studies using dye-leakage fluorescent assays with this compound have provided insights into its effects on membrane integrity. A dye-leakage fluorescent assay and 31P NMR spectroscopy established that Ltc1 does not induce the release of fluorescent marker nor deteriorate the bilayer structure of the membranes in certain model systems. acs.orgrcsb.org However, other studies using propidium (B1200493) iodide (PI) uptake assays have confirmed the membrane-disrupting activity of latarcins, including potentially Ltc1, on bacterial cells. kvinzo.com Fluorescence spectroscopy and quenching have also been used to determine the location of peptides relative to the membrane bilayer. tulane.edu
Influence of Membrane Composition and Potential on this compound Activity
The activity of membrane-active peptides like this compound can be significantly influenced by membrane composition and potential. Ltc1, being a cationic peptide, is attracted to negatively charged phospholipid bilayers, which are characteristic of bacterial cell membranes. frontiersin.orgplos.org Studies have shown that Ltc1 can affect the permeability of planar bilayer membranes composed of both purely zwitterionic lipids and those with an admixture of anionic phospholipids. nih.gov The voltage-clamp technique revealed that Ltc1 induces current fluctuations through planar membranes when the sign of the applied potential coincides with that across the bacterial inner membrane, highlighting the influence of membrane potential on its activity. acs.orgrcsb.org
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are employed to gain atomic-level insights into the interactions between peptides and membranes. worldscientific.comdntb.gov.uanih.gov Long-term MD simulations have been used to study this compound (Ltc1) in different membrane environments, including detergent micelles and mixed lipid bilayers mimicking eukaryotic and bacterial membranes. worldscientific.com These simulations contribute to understanding the molecular interaction of Ltc1 with biological membranes. kvinzo.com While MD simulations have been used to study the structure-activity relationships of latarcins, including Ltc1, and their binding modes governed by factors like membrane surface curvature and peptide conformational plasticity, specific detailed findings regarding Ltc1's interaction from these simulations in the provided search results are limited compared to general descriptions of the approach and comparisons with other latarcins like Ltc2a. worldscientific.com However, MD simulations have been used in other contexts, such as investigating Ltc1's potential as an inhibitor of SARS-CoV-2 variants by studying its interaction with the ACE2 receptor. nih.gov
Cellular Translocation and Uptake Pathways of this compound
The entry of this compound into cells is a key aspect of its mechanism, particularly for exerting effects on intracellular targets. While some membrane-active peptides primarily act on the cell surface, studies suggest that this compound and its derivatives can translocate across the cellular membrane. nih.govnih.govnih.gov The specific pathways involved in this translocation are a subject of ongoing research.
Endocytosis-Mediated Entry Mechanisms
Evidence suggests that endocytosis plays a significant role in the cellular uptake of this compound and derived peptides, particularly in mammalian cells. nih.govfrontiersin.orgresearchgate.net Studies using this compound derived peptides (LDP), including those conjugated with a nuclear localization sequence (NLS), have shown accumulation within cells, consistent with endocytic uptake. nih.govmdpi.com Cold temperature and inhibitors of endocytosis have been shown to reduce the membrane translocation rate of this compound, further supporting this mechanism. frontiersin.orgresearchgate.net
Role as a Cell-Penetrating Peptide
This compound derived peptides have demonstrated cell-penetrating properties, allowing them to cross the cell membrane and reach intracellular compartments. nih.govmdpi.comresearchgate.net This characteristic is particularly relevant for their potential use as carriers for delivering other molecules into cells. nih.govmdpi.com While a short this compound derived decapeptide showed low cellular uptake, conjugation with an NLS significantly improved its cell translocation efficiency. mdpi.com This highlights the potential for modifying this compound to enhance its cell-penetrating capabilities.
Intracellular Targets and Biochemical Interference by this compound
Beyond its interactions with the cell membrane, research indicates that this compound may also exert effects through intracellular targets. nih.govnih.gov This suggests a more nuanced mechanism than simple membrane disruption.
Modulation of Cellular Processes
While the precise intracellular processes modulated by this compound are still being investigated, its ability to enter cells implies potential interference with various cellular functions. Studies on this compound derived peptides have suggested intracellular targets, particularly in the context of their antimicrobial activity against intracellular pathogens like Staphylococcus aureus. nih.gov
Interaction with Specific Intracellular Macromolecules (e.g., ATP Synthase)
One specific intracellular target that has been investigated for this compound and other latarcin peptides is bacterial ATP synthase. nih.govresearchgate.netnih.gov Studies have shown that this compound, along with other venom peptides, can inhibit bacterial ATP synthase by targeting the βDELSEED-motif of the enzyme. nih.govresearchgate.netnih.gov This inhibition contributes to their antibacterial properties by disrupting essential energy production in bacteria. researchgate.netnih.gov
Data Table: Inhibition of E. coli ATP Synthase by Venom Peptides
| Peptide | Inhibition of E. coli ATP Synthase |
| This compound | Inhibitory capacity observed researchgate.netnih.gov |
| Latarcin 3a | Inhibitory capacity observed researchgate.netnih.gov |
| Latarcin 5 | Inhibitory capacity observed researchgate.netnih.gov |
| Anoplin | Inhibitory capacity observed researchgate.netnih.gov |
| Cupiennin 1a | Inhibitory capacity observed researchgate.netnih.gov |
| Melittin | Inhibitory capacity observed researchgate.netnih.gov |
| Pandinin 2 | Inhibitory capacity observed researchgate.netnih.gov |
Note: Data compiled from studies investigating the connection between venom peptide antimicrobial properties and bacterial ATP synthase inhibition. researchgate.netnih.gov
Distinct Mechanistic Aspects of this compound Compared to Other Latarcin Peptides
The latarcin family consists of several peptides, and while they share some common characteristics like an amphiphilic alpha-helical structure, there are distinct differences in their mechanisms of action. acs.orgnih.govmdpi.com this compound, Ltc3a, Ltc4a, and Ltc5a are described as efficient and selective in killing bacteria without causing significant bilayer disturbance, suggesting more subtle lipid interactions or translocation towards intracellular targets. nih.gov In contrast, Latarcin-2a (Ltc2a) exhibits a different mechanism, characterized by a coiled-coil-like hydrophobic strip and more aggressive, less selective membrane permeabilization. acs.orgnih.gov Ltc2a's interaction with membranes is described as a "carpet mode" of membrane deterioration, while this compound appears to act via a different specific mechanism involving the formation of variable-sized lesions dependent on membrane potential. acs.orgrcsb.orgresearchgate.netrcsb.org These differences in structure and membrane interaction profiles contribute to the varied activities observed within the latarcin family. acs.orgnih.gov
Biosynthesis and Processing of Latarcin 1 Precursors
Identification of Precursor Proteins and Gene Encoding
Latarcins were the first group of linear cytolytic peptides from spider venom for which the structures of the corresponding precursor proteins were established. nih.gov Analysis of expressed sequence tags (ESTs) from the venom glands of Lachesana tarabaevi led to the identification of the complete sequences of these precursor proteins, which range from 82 to 207 amino acid residues in length. nih.gov These precursors contain the sequence that will become the mature Latarcin-1 peptide. The gene encoding the precursor for this compound (Ltc 1) has been identified. researchgate.netuniprot.org The UniProt entry P85255 corresponds to the M-zodatoxin-Lt8c protein, which is a latarcin precursor. uniprot.org
Role of Signal Peptides in Secretory Pathway Integration
All latarcin precursors, including that of this compound, contain typical signal (pre-) peptides at their N-terminus. nih.govmdpi.com These signal peptides are crucial for directing the co-translational sorting of the latarcin precursors into the endoplasmic reticulum (ER), which is the initial step for entry into the secretory pathway. nih.gov Once the precursor protein has entered the ER, the signal peptide is cleaved off by a signal peptidase. nih.gov
Post-Translational Modifications and Cleavage Events
Following the removal of the signal peptide, the latarcin precursors undergo further post-translational modifications and cleavage events to yield the mature peptides. nih.govmdpi.com All precursors contain one or several prosequence elements located between the signal peptide and the mature peptide sequence. nih.gov These prosequence elements are cleaved off by specific peptidases through a process known as limited proteolysis. nih.gov
In spider toxins, precursor processing is thought to occur at specific sites, including the processing quadruplet motif (PQM), characterized by the sequence AAAR (where at least one A is Glu and R is Arg), and the inverted PQM (iPQM), which is RAAA. nih.gov For this compound, a specific cleavage event involves the removal of a C-terminal lysine (B10760008) residue. nih.gov
Analysis of EST data has revealed different types of latarcin precursors based on their structural features: simple precursors with a conventional prepropeptide structure, binary precursors containing two mature latarcin regions, and complex precursors that are cleaved into mature chains of two different types. nih.govresearchgate.net In the case of complex precursors, latarcins are located in the C-terminal parts. nih.gov
Functional Implications of C-Terminal Amidation and Other Modifications
Post-translational modifications in latarcins include the formation of pyroglutamic residues from N-terminal glutamines in some family members (e.g., Ltc 6a/6b/6c), the cleavage of the C-terminal lysine residue in this compound, and C-terminal amidation in other latarcins (e.g., Ltc 3a, 3b, 4a, 4b, and 5) resulting from the conversion of C-terminal glycine (B1666218) residues. nih.govmdpi.com While the functional relevance of all these modifications is debated, they are often assumed to protect the peptide termini from proteolysis. nih.gov
Studies comparing synthetic peptides corresponding to immature and mature forms have provided insights into the functional implications of these modifications. For this compound, the presence or absence of the C-terminal lysine residue (Ltc 1-K vs. Ltc 1) did not show a significant difference in activity. nih.gov However, for Latarcin 3b, an immature form containing a C-terminal glycine residue but lacking amidation (Ltc 3b-G) showed significantly lower antimicrobial activity compared to the mature, amidated Ltc 3b. nih.gov This highlights the functional importance of C-terminal amidation for the activity of certain latarcins. nih.govresearchgate.net
The mature this compound peptide itself is 25 amino acids long. bicnirrh.res.innovoprolabs.com Its sequence is SMWSGMWRRKLKKLRNALKKKLKGE. bicnirrh.res.innovoprolabs.com
Table 1: Properties of this compound
| Property | Value | Source |
| Length | 25 amino acids | bicnirrh.res.innovoprolabs.com |
| Sequence | SMWSGMWRRKLKKLRNALKKKLKGE | bicnirrh.res.innovoprolabs.com |
| Source Organism | Lachesana tarabaevi (Spider) | bicnirrh.res.innovoprolabs.comwikipedia.org |
| UniProt ID | Q1ELT9 | bicnirrh.res.in |
| PubChem CID | 49777296 (for Latarcin 3a, Latarcin 1 not listed) | nih.gov |
| Predicted Pfam | PF10279 (Latarcin precursor) | bicnirrh.res.inuniprot.orgebi.ac.uk |
| Predicted InterPro | IPR018802 (Latarcin_precursor) | bicnirrh.res.inwikipedia.orguniprot.orgebi.ac.uk |
Table 2: Post-Translational Modifications in Latarcins
| Modification | Occurs in Latarcins | Description | Functional Implication (where known) | Source |
| Pyroglutamate formation | Ltc 6a/6b/6c | From N-terminal glutamines | Debated, potentially protection from proteolysis. nih.gov | nih.gov |
| C-terminal Lysine Cleavage | Ltc 1 | Removal of C-terminal lysine residue | No significant difference in activity observed for Ltc 1. nih.gov | nih.gov |
| C-terminal Amidation | Ltc 3a, 3b, 4a, 4b, 5 | Conversion of C-terminal glycine residues | Functionally important for high activity in Ltc 3b. nih.govresearchgate.net Potentially protection from proteolysis. nih.gov | nih.govmdpi.comresearchgate.netnih.gov |
Investigation of Latarcin 1 Biological Activities in Model Systems
Research on Antimicrobial Activities
Latarcin-1 has demonstrated notable activity against a variety of bacterial strains, encompassing both Gram-positive and Gram-negative species. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Studies have confirmed the antimicrobial action of this compound against Gram-positive bacteria. nih.gov this compound, along with a similar peptide Latarcin-2a, exhibits high antimicrobial activity. nih.gov Research involving derivatives of this compound has also shown a bactericidal effect against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One study determined the MIC values of this compound against Staphylococcus xylosus and Bacillus subtilis to be less than 4 µg/mL. nih.gov
| Bacterial Strain (Gram-Positive) | Minimum Inhibitory Concentration (MIC) of this compound |
| Staphylococcus xylosus | <4 µg/mL |
| Bacillus subtilis subsp. spizizenii | <4 µg/mL |
The efficacy of this compound extends to Gram-negative bacteria. Investigations have shown that this compound is among the most active of the latarcin peptides against the tested strains. nih.gov Specifically, the MIC of this compound against Escherichia coli and Acinetobacter sp. was found to be below 4 µg/mL, indicating significant potency. nih.gov
| Bacterial Strain (Gram-Negative) | Minimum Inhibitory Concentration (MIC) of this compound |
| Escherichia coli | <4 µg/mL |
| Acinetobacter sp. | <4 µg/mL |
Research has explored the effects of this compound derived peptides on fungal pathogens. A Latarcin-derived peptide (LDP) demonstrated antifungal activity against Fusarium solani, reducing hyphal spore formation at a concentration of 30 µM and causing clumping and killing of hyphae at 40 µM. researchgate.net Further studies with this compound derived cell-penetrating peptides, LDP-NLS and LDP, also showed excellent antifungal activity against this fungus. researchgate.net The mechanism of entry for LDP-NLS into fungal hyphae appears to be through pore formation. researchgate.net
| Fungal Pathogen | Observed Effect of this compound Derivative (LDP) | Concentration |
| Fusarium solani | Reduced hyphae spore formation | 30 µM |
| Fusarium solani | Caused clumping of hyphae and killing | 40 µM |
Bacterial biofilms present a significant challenge due to their increased resistance to antimicrobial agents. While direct studies on this compound are limited, research on the related peptide Latarcin-3a (Ltc-3a) provides insight into the potential anti-biofilm properties of this peptide family. Ltc-3a displayed antibiofilm activity against Acinetobacter baumannii and Escherichia coli, with minimal biofilm inhibitory concentrations (MBIC) of 32 µg/mL and 16 µg/mL, respectively. nih.govfrontiersin.org Synthetic analogs of Ltc-3a also demonstrated activity against biofilms of both bacterial species. nih.govfrontiersin.org
Research on Antiviral Activities
The antiviral potential of this compound has been an area of growing interest, with studies focusing on its ability to inhibit viral replication in cellular environments.
A significant study investigated the inhibitory potential of this compound against the Dengue virus (DENV) in infected cells. nih.govnih.gov The research demonstrated that Ltc-1 significantly inhibited the Dengue protease NS2B-NS3pro, a crucial enzyme for viral replication. nih.govnih.gov Treatment with Ltc-1 led to a dose-dependent reduction in viral RNA in infected HepG2 cells. nih.gov The study also found a greater reduction in viral load when the peptide was administered simultaneously with the virus or as a post-treatment, compared to pre-treatment of the cells. nih.govnih.gov These findings suggest that this compound can interfere with the Dengue virus replication cycle within host cells. nih.gov The presence of four leucine (B10760876) residues on the hydrophobic face of the this compound peptide is considered fundamental for its antiviral activity. nih.gov
| Virus | Cellular Model | Parameter | Result |
| Dengue Virus (DENV) | HepG2 cells | IC₅₀ (NS2B-NS3 Protease Inhibition at 37°C) | 12.68 ± 3.2 µM |
| Dengue Virus (DENV) | HepG2 cells | EC₅₀ (Viral RNA Reduction at 24h) | 8.3 ± 1.2 µM |
| Dengue Virus (DENV) | HepG2 cells | EC₅₀ (Viral RNA Reduction at 48h) | 7.6 ± 2.7 µM |
| Dengue Virus (DENV) | HepG2 cells | EC₅₀ (Viral RNA Reduction at 72h) | 6.8 ± 2.5 µM |
Molecular Interactions with Viral and Host Receptors (e.g., SARS-CoV-2 Spike Protein)
The interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor is a critical step for viral entry into host cells. nih.govnih.govscienceopen.com Research using molecular dynamics simulations has explored the potential of this compound (L1) to inhibit this interaction. nih.gov These simulations indicate that this compound can effectively act as an inhibitor of SARS-CoV-2. nih.govtandfonline.com
The inhibitory effect of this compound is attributed to its ability to bind to the ACE2 receptor, occupying key residues and hot spots that are crucial for the virus's spike protein to attach. nih.gov By docking to the ACE2 receptor, this compound effectively blocks the binding of the spike protein's RBD. nih.gov The specific key residues on the ACE2 receptor that this compound interacts with include ASP30, ASP38, GLU35, and GLU75. nih.gov This interaction has been shown to be effective against not only the original SARS-CoV-2 strain but also its Delta and Omicron variants. nih.gov The binding of this compound to these sites significantly inhibits the attachment of the viral RBD to the ACE2 receptor, thereby suggesting a mechanism for preventing viral infection. nih.gov
| Interacting Residue | Significance |
|---|---|
| ASP30 | Key site for this compound binding, hindering viral RBD attachment. nih.gov |
| ASP38 | Occupied by this compound to inhibit the SARS-CoV-2 spike protein interaction. nih.gov |
| GLU35 | Contributes to the inhibitory effect of this compound on the ACE2 receptor. nih.gov |
| GLU75 | A key residue in the interaction that blocks the binding of the viral spike protein. nih.gov |
Research on Antitumor Activities
This compound is a member of the latarcin family of peptides, which are known to be cytolytic, meaning they can disrupt cells. researchgate.net This characteristic underlies their investigation as potential anticancer agents. nih.gov These peptides are generally cationic and, in the presence of lipid membranes, can form amphiphilic α-helical structures, a feature common among many antimicrobial and antitumor peptides. mdpi.com Research has demonstrated that latarcins possess cytotoxic activity against various cancer cells.
The antitumor potential of this compound has been evaluated against several human cancer cell lines. Studies have shown that this compound exhibits inhibitory effects on the proliferation of hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells. This inhibition was observed to be dose-dependent, with the highest inhibitory effect noted at a concentration of approximately 200 μM. Furthermore, a short decapeptide derived from this compound has been designed and shown to be cytotoxic to human cervical cancer (HeLa) cells.
| Cell Line | Cancer Type | Observed Effect |
|---|---|---|
| HeLa | Cervical Cancer | A derived decapeptide of this compound demonstrated cytotoxicity. |
| HepG2 | Hepatocellular Carcinoma | Inhibited cell proliferation in a dose-dependent manner. |
| MCF-7 | Breast Cancer | Inhibited cell proliferation in a dose-dependent manner. |
The cytotoxic action of latarcins against cancer cells is primarily attributed to their ability to interact with and disrupt the cell membrane. mdpi.commdpi.com The generally accepted mechanism for many latarcins is the "carpet-like" model. nih.gov In this model, the peptide monomers accumulate on the surface of the target cell membrane. Once a threshold concentration is reached, they permeabilize the membrane, leading to cell death.
The specificity of this action towards cancer cells over normal cells is linked to differences in membrane composition. mdpi.com Cancer cell membranes are typically enriched with negatively charged molecules, such as phosphatidylserine, on their outer leaflet, which attracts the positively charged (cationic) latarcin peptides. mdpi.com In contrast, normal mammalian cells have a more neutral outer membrane surface. mdpi.com
Studies on the related peptide, Latarcin-2a, provide further insight into the cytotoxic process. After binding to the cancer cell membrane, Latarcin-2a can form small pores. researchgate.net The peptide then penetrates the cytoplasm, leading to the inactivation of mitochondria and the externalization of phosphatidylserine. researchgate.net Ultimately, the accumulation of the peptide inside the cell increases the intracellular osmotic pressure, causing the cell to disintegrate. researchgate.net This membrane-disrupting property is a key feature of the rapid cytotoxicity observed in cancer cells treated with such peptides. plos.org
Compound Index
| Compound Name |
|---|
| This compound |
| Angiotensin-converting enzyme 2 (ACE2) |
| SARS-CoV-2 Spike Protein |
| Phosphatidylserine |
| Latarcin-2a |
Structure Activity Relationship Sar Studies and Rational Peptide Design
Correlating Primary Sequence Features with Biological Activities
The primary sequence of Ltc1 (SMWSGMWRRKLKKLRNALKKKLKGE) contains a mix of hydrophobic and cationic amino acid residues. novoprolabs.com This composition contributes to its amphipathic nature, a key feature for membrane interaction. mdpi.comnih.govnih.gov The distribution of these residues along the peptide chain dictates how the α-helix interacts with the lipid bilayer. nih.govacs.orgnih.gov For Ltc1, the hydrophobic surface of its helix is described as narrow-shaped and extending along the axis, which is distinct from the hydrophobicity gradient seen in other latarcins like Ltc2a. acs.orgnih.gov This difference in hydrophobic pattern is believed to influence their mechanisms of membrane activity. acs.orgnih.gov While Ltc2a may act via a detergent-like "carpet" mechanism, Ltc1 and other latarcins like Ltc3a and Ltc4a appear to induce membrane breakdown through pore formation or cause conductance changes without significant bilayer disruption, suggesting more subtle lipid interactions or translocation into the cell. mdpi.comnih.govnih.gov
Studies comparing different latarcins have shown correlations between physicochemical properties derived from their sequences and their biological activities. For instance, a correlation analysis between antibacterial or hemolytic activity and properties like full charge or positive charge has been performed for the latarcin family. nih.gov Peptides with higher charge per residue, such as Ltc1, Ltc2a, and Ltc5, tend to be favorably attracted to anionic bacterial membranes and exhibit high antimicrobial activity. mdpi.com
Impact of Specific Amino Acid Residues on Latarcin-1 Function
Specific amino acid residues within the Ltc1 sequence play important roles in its structure and function. The presence of leucine (B10760876) residues at positions 11, 14, 18, and 22 contributes to the formation of the amphipathic α-helix in membrane environments. frontiersin.org The hydrophobic N-terminal region, containing aromatic residues like Tryptophan (Trp) at positions 3 and 7, also contributes significantly to the peptide's hydrophobic potential and the stability of the α-helical structure in a biphasic environment like a cell membrane. frontiersin.org
While detailed residue-specific mutagenesis studies solely on Ltc1 are not extensively highlighted in the search results, research on other antimicrobial peptides and latarcin analogs provides insights. For example, in analogs of Ltc-3a, replacing methionine and alanine (B10760859) with leucines and isoleucines (residues with aliphatic side chains) was performed to increase hydrophobicity. nih.gov Similarly, replacing glutamic acids with lysines was done to alter charge. nih.gov These modifications aimed to adjust amphipathicity, charge, hydrophobicity, and hydrophobic moment, demonstrating the impact of specific residues on peptide properties and activity. nih.gov The cationic residues (Lys and Arg) are crucial for initial electrostatic interaction with negatively charged bacterial membranes. nih.govnih.govmdpi.com
Engineering of this compound Analogs for Enhanced or Modified Activities
Rational design of peptide analogs is a key strategy to modify the activity spectrum of latarcins for pharmacological needs. nih.govnih.govnih.gov This involves altering the primary sequence to influence the peptide's physical and chemical properties and, consequently, its interaction with target membranes or other molecules. nih.govulisboa.pt
Peptide Length and Charge Modifications
Modifications to peptide length and net charge are common approaches in AMP design to influence their activity and selectivity. nih.govunmc.edu While specific examples of length modifications of this compound itself are not detailed, studies on other AMPs and latarcin analogs illustrate the principles. For instance, rational design based on the α-helix region of Ltc-3a involved reducing the length of the primary sequence. nih.govresearchgate.net The latarcin family generally possesses a strong cationic charge ranging from +2 to +10, which is important for interacting with anionic membranes. nih.govnih.gov Altering the number or type of charged residues (Lys, Arg, Glu, Asp) can significantly impact the net charge and thus the electrostatic attraction to membranes. nih.govnih.gov Studies have shown that increasing the charge of cationic amphiphilic peptides can increase their ability to enter cells and their antimicrobial activity. mdpi.com
Hydrophobicity Profile Alterations
The hydrophobicity and the distribution of hydrophobic residues are critical determinants of a peptide's membrane interaction and mechanism of action. nih.govacs.orgnih.govresearchgate.net Ltc1's specific hydrophobic pattern on its α-helical surface is linked to its membrane activity mechanism. acs.orgnih.gov Engineering analogs often involves altering the hydrophobicity profile to modulate membrane insertion, pore formation, or surface binding. nih.gov For Ltc-3a analogs, amino acid substitutions were made to increase hydrophobicity based on scales like the Eisenberg scale, aiming to favor α-helix formation and potentially enhance interaction with lipid bilayers. nih.gov Rearranging hydrophilic and hydrophobic residues using tools like helical wheel diagrams is part of rational design to adjust amphipathicity and hydrophobic moment. nih.govresearchgate.net
Fusion with Functional Peptides (e.g., Nuclear Localization Sequences)
Fusing this compound or its derived peptides with other functional peptides, such as Nuclear Localization Sequences (NLS), has been explored to modify their properties, particularly cell penetration and intracellular targeting. researchgate.netresearchgate.netnih.gov A this compound derived peptide (LDP) fused with an NLS (LDP-NLS) demonstrated enhanced cell-penetrating activity in MRSA bacteria compared to LDP alone. nih.gov This fusion also significantly reduced cytotoxicity in HeLa cells while maintaining antimicrobial effect. nih.gov This suggests that conjugating Ltc1-derived peptides with NLS can create dual-action peptides with both antimicrobial and cell-penetrating capabilities, potentially enabling them to target intracellular pathogens or act via intracellular mechanisms rather than solely through membrane damage. researchgate.netnih.gov
Strategies for Reducing Non-Specific Interactions in Model Systems
Reducing non-specific interactions is important in studying peptide-membrane interactions and evaluating the specific activity of peptides like this compound in model systems. Non-specific binding can occur due to various factors, including electrostatic and hydrophobic interactions with experimental surfaces or non-target biological molecules. aatbio.com
General strategies to reduce non-specific binding in peptide studies include adjusting buffer pH to match the isoelectric point of the peptide or neutralizing the surface charge, increasing salt concentration to shield charged interactions, and adding buffer additives like bovine serum albumin (BSA) or non-ionic surfactants. aatbio.com BSA can shield charged surfaces and prevent non-specific protein interactions, while non-ionic surfactants can disrupt hydrophobic interactions. aatbio.com Considering the specific characteristics of the peptide and the experimental system, such as charge, hydrophobicity, and the nature of the surface, helps in choosing the most effective strategy. aatbio.com While these strategies are generally applicable to peptide studies, specific details regarding their application to this compound in published research were not prominently featured in the search results.
Advanced Methodologies in Latarcin 1 Research
Spectroscopic Techniques
Spectroscopic techniques are fundamental in the initial characterization of Latarcin-1's structure and its behavior in different environments.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is widely used to determine the secondary structure of peptides, including this compound. capes.gov.brmdpi.comnih.govmsu.ruscribd.comgrafiati.com Studies have shown that while latarcins are often unstructured in aqueous solution, they adopt an amphiphilic α-helical structure upon interaction with membrane-mimicking environments such as phospholipid liposomes or detergent micelles. capes.gov.brnih.govnih.govmsu.runih.govresearchgate.net CD spectra of peptides in the presence of lipid vesicles can indicate the extent of helicity. mdpi.comresearchgate.netnih.gov For instance, CD experiments have demonstrated that all latarcins become highly helical in the presence of a lipid membrane. nih.gov
Interactive Table 1: Latarcin Helicity in Different Environments (Example Data Structure)
| Peptide | Environment | Observed Secondary Structure (CD) |
| This compound | Aqueous Solution | Largely Unfolded nih.gov |
| This compound | Lipid Membrane | Highly Helical nih.gov |
| Latarcin 3a | Aqueous Solution | Noticeable Helical Fold (~30%) nih.gov |
| All Latarcins | 50% TFE | α-helices nih.gov |
Oriented Circular Dichroism (OCD)
Oriented Circular Dichroism (OCD) is a specialized CD technique used to determine the orientation of α-helical peptides with respect to the membrane normal when they are bound to oriented lipid bilayers. mdpi.comnih.gov By analyzing the sign and intensity of specific bands in the OCD spectrum, particularly the band around 208 nm, researchers can estimate the helix tilt angle. nih.gov A strong band at 208 nm suggests the helix is lying flat on the bilayer surface, while a diminished intensity indicates an oblique tilt. nih.gov OCD experiments have been used to assess the alignment of latarcins in oriented membrane samples. mdpi.comresearchgate.netnih.gov These studies have revealed varying tilt angles among different latarcin peptides, with some being surface-bound and others tilted within the bilayer. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information at atomic resolution and is invaluable for studying the conformation and dynamics of this compound in various states, including when interacting with membranes. rcsb.orgacs.orgnih.govmdpi.comnih.govnih.govrcsb.orgacs.org
Solution NMR for Structural Elucidation
Solution NMR is employed to determine the high-resolution three-dimensional structure of peptides in solution or in membrane-mimicking environments like detergent micelles. rcsb.orgacs.orgnih.govrcsb.orgacs.org For this compound (Ltc1), solution ¹H NMR in detergent micelles has been used to determine its spatial structure. rcsb.orgacs.orgnih.govrcsb.org These studies have shown that Ltc1 forms a straight, uninterrupted amphiphilic helix in such environments. rcsb.orgacs.orgnih.gov The determined structures can be further refined using computational methods like Monte Carlo simulations. rcsb.orgacs.orgnih.govrcsb.org Solution NMR has also been applied to study other latarcins, such as Ltc2a, revealing a helix-hinge-helix structure in detergent micelles. rcsb.orgacs.org
Interactive Table 2: Latarcin Structures Determined by Solution NMR (Example Data Structure)
| Peptide | Environment | Structural Features (Solution NMR) | PDB ID |
| This compound | Detergent Micelles | Straight, uninterrupted amphiphilic helix | 2PCO rcsb.orgnih.govpdbj.orgpdbj.org |
| Latarcin 2a | Detergent Micelles | Helix-hinge-helix motif rcsb.orgacs.org | 2G9P rcsb.orgpdbj.orgpdbj.org |
Solid-State ¹⁵N-NMR for Membrane-Bound State Analysis
Solid-state ¹⁵N-NMR is a powerful technique for investigating the structure and orientation of peptides, including latarcins, when they are bound to immobilized or oriented lipid bilayers, mimicking their biologically relevant membrane-bound state. mdpi.comresearchgate.netnih.govdntb.gov.uanih.govresearchgate.netresearchgate.net By selectively labeling the peptide with the ¹⁵N isotope, researchers can obtain spectra that provide information about the peptide's conformation and alignment relative to the membrane normal. mdpi.comresearchgate.net The ¹⁵N chemical shift is sensitive to the orientation of the peptide backbone amide bond with respect to the magnetic field, which in oriented membrane samples, correlates with the helix tilt angle. mdpi.comresearchgate.net Solid-state ¹⁵N-NMR has been used to systematically characterize the conformation and helix alignment of latarcins in their membrane-bound state. mdpi.comresearchgate.netnih.govdntb.gov.uanih.govresearchgate.net For example, studies have shown that Ltc2a is the most tilted helix in the membrane, exhibiting a signal around 130 ppm, while other latarcins like Ltc1, Ltc4a, and Ltc5a show signals around 64-68 ppm, indicating a surface-bound state. mdpi.com Ltc3a is slightly tilted, with a peak around 93 ppm. mdpi.com
Interactive Table 3: Latarcin Orientation in Membranes by Solid-State ¹⁵N-NMR (Example Data Structure)
| Peptide | Membrane System (Example) | ¹⁵N Chemical Shift (ppm) | Inferred Orientation |
| This compound | DMPC/DMPG (7/3) Oriented | ~64-68 mdpi.com | Surface-bound mdpi.com |
| Latarcin 2a | DMPC/DMPG (7/3) Oriented | ~130 mdpi.com | Most tilted helix mdpi.com |
| Latarcin 3a | DMPC/DMPG (7/3) Oriented | ~93 mdpi.com | Slightly tilted mdpi.com |
| Latarcin 4a | DMPC/DMPG (7/3) Oriented | ~64-68 mdpi.com | Surface-bound mdpi.com |
| Latarcin 5a | DMPC/DMPG (7/3) Oriented | ~64-68 mdpi.com | Surface-bound mdpi.com |
³¹P NMR for Lipid Bilayer Perturbation Studies
³¹P NMR spectroscopy is a valuable tool for assessing the physical state and dynamics of phospholipid bilayers and detecting any perturbing influence of peptides like this compound on the lipid structure. rcsb.orgacs.orgnih.govmdpi.comnih.govnih.govrcsb.orgacs.orgnih.govresearchgate.net The ³¹P nucleus is present in the headgroup of phospholipids, and its NMR spectrum is sensitive to the motional restriction and orientation of the phosphate (B84403) group. researchgate.net Changes in the ³¹P NMR spectrum of lipid bilayers upon peptide addition can indicate peptide-induced effects such as changes in lipid order, phase segregation, or the formation of non-bilayer phases. mdpi.comnih.govresearchgate.net For this compound (Ltc1), ³¹P NMR studies have indicated that it does not significantly deteriorate the bilayer structure of model membranes. rcsb.orgacs.orgnih.gov In contrast, Ltc2a has been shown to induce significant changes in the ³¹P NMR spectrum, suggesting that it can cause phase segregation of lipids and possibly enhanced motional averaging, indicative of bilayer perturbation. mdpi.comnih.gov The ³¹P NMR spectrum of oriented lipid samples can also serve as an indicator of the quality of the membrane sample and reveal the presence of unoriented lipids. mdpi.com
Interactive Table 4: Latarcin Effects on Lipid Bilayers by ³¹P NMR (Example Data Structure)
| Peptide | Lipid System (Example) | ³¹P NMR Observations | Inferred Effect on Bilayer |
| This compound | Model Membranes | Typical bilayer line shape rcsb.orgacs.orgnih.gov | Does not deteriorate bilayer rcsb.orgacs.orgnih.gov |
| Latarcin 1-K | DOPE/DOPG Liposomes | Typical bilayer line shape nih.gov | Binds electrostatically to surface nih.gov |
| Latarcin 2a | DMPC/DMPG Oriented | Distinct second peak (~20 ppm), broad distribution mdpi.com | Phase segregation, perturbation mdpi.comnih.gov |
| Latarcin 2a | DOPE/DOPG Liposomes | Broad isotropic signal nih.gov | Deteriorates bilayer nih.gov |
Computational Approaches
Computational methods have played a significant role in understanding the molecular behavior and properties of this compound, particularly concerning its interaction with biological membranes. These approaches complement experimental studies by providing insights at the atomic and molecular levels.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations have been extensively utilized to investigate the interactions of this compound with model membrane systems. These simulations allow researchers to observe the dynamic behavior of the peptide and the surrounding lipid environment over time. MD simulations have been performed to study Ltc1's interaction with lipid bilayers, including those mimicking bacterial membranes, such as PE/PG bilayers. nih.govwikipedia.org Coarse-grained MD simulations have demonstrated Ltc1's capacity to induce clustering of lipid molecules within these bilayers, specifically enriching negatively charged PG molecules at the adsorption site. nih.govwikipedia.org This clustering is suggested to create boundaries between lipid regions that may serve as loci for membrane destabilization. nih.gov Long-term MD simulations have also been employed to examine the structure-activity relationships and the binding mode of Ltc1 in different membrane environments, including detergent micelles and mixed lipid bilayers. rcsb.org Furthermore, MD simulations have been part of studies investigating this compound as a potential inhibitor of SARS-CoV-2 variants by analyzing its interaction with the ACE2 receptor.
Monte Carlo (MC) Simulations
Monte Carlo simulations have been applied in the structural refinement of this compound. Specifically, MC simulations in an implicit water-octanol slab were used to refine the spatial structure of Ltc1 determined by ¹H nuclear magnetic resonance (NMR) in detergent micelles. This approach contributed to establishing that the Ltc1 molecule forms a straight, uninterrupted amphiphilic helix comprising residues 8-23 in membrane-mimetic environments.
Molecular Hydrophobicity Potential Calculations
Molecular hydrophobicity potential (MHP) calculations have been performed to characterize the hydrophobic-hydrophilic properties of this compound's α-helical structure. nih.gov Analysis of the MHP reveals that the hydrophobic surface of the Ltc1 helix is narrow-shaped and extends without a significant gradient along its axis. nih.gov This distinct hydrophobic pattern is considered a key feature that differentiates Ltc1's mechanism of membrane activity from that of other latarcins, such as Ltc2a, which exhibits a hydrophobicity gradient. nih.gov The hydrophobic pattern of the Ltc1 helix is suggested to specify its activity mechanism, potentially involving the formation of variable-sized lesions dependent on the membrane potential.
In Silico Docking Studies
In silico docking studies involving this compound have been conducted, particularly in the context of exploring its potential inhibitory effects against SARS-CoV-2. These studies have investigated the binding interactions between this compound and the ACE2 receptor, a crucial host factor for viral entry. In silico analysis has also been used in the identification of this compound derived peptides with potential cell-penetrating properties.
Cell-Based and Biochemical Assays
Cell-based and biochemical assays are essential for evaluating the biological activity of this compound and understanding its effects on target organisms and cells.
Minimum Inhibitory Concentration (MIC) Determinations
Minimum Inhibitory Concentration (MIC) determinations are standard cell-based assays used to quantify the antimicrobial potency of this compound against various bacterial strains. The MIC is defined as the lowest concentration of the peptide that inhibits visible growth of a microorganism. Studies have determined MIC values for this compound against both Gram-negative and Gram-positive bacteria. Research indicates that Ltc1 is among the most active latarcins against tested bacterial strains. MIC tests are typically performed using methods such as the microplate dilution method. While specific comprehensive tables of this compound MIC values across numerous strains were not consistently available in the provided snippets, the consistent finding is its notable antimicrobial activity demonstrated through these assays.
Dye-Leakage and Propidium (B1200493) Iodide (PI) Uptake Assays
Dye-leakage assays are commonly used to assess the ability of membrane-active peptides like this compound to disrupt lipid bilayers and create pores or defects that allow the release of encapsulated fluorescent markers. Studies utilizing fluorescent dyes such as ANTS/DPX or calcein (B42510) encapsulated within liposomes have been employed to investigate the membrane-perturbing effects of latarcins fishersci.calipidmaps.orgciteab.com. Research has shown that while some latarcins, such as Ltc2a, induce significant leakage of fluorescent markers from liposomes, Ltc1 itself did not cause substantial release of fluorescent dye or deteriorate the bilayer structure in certain model membrane systems fishersci.canih.govlipidbook.org. This finding suggests a potential difference in the membrane interaction mechanism between Ltc1 and other latarcins nih.govlipidbook.org.
Propidium Iodide (PI) uptake assays are a valuable tool for evaluating membrane damage in live cells, particularly bacteria and fungi. PI is a fluorescent intercalating agent that cannot cross the intact cell membrane of viable cells nih.govciteab.comlipidmaps.orgwikipedia.org. However, if the membrane is compromised, PI can enter the cell and bind to DNA, resulting in increased fluorescence nih.govlipidmaps.orgwikipedia.org. PI uptake assays have been used to confirm the membrane-disrupting activity of latarcins and Ltc1-derived peptides on bacterial cells, such as methicillin-resistant Staphylococcus aureus (MRSA) josai.ac.jpcenmed.com. Studies on the antifungal activity of Latarcin 1-derived cell-penetrating peptides (LDP-NLS and LDP) against Fusarium solani also utilized PI uptake studies, which indicated that the peptides' mode of entry into fungal hyphae involved pore formation citeab.comlipidmaps.org.
Table 1: Summary of Membrane Permeabilization Assays for this compound and Derivatives
| Peptide/Derivative | Assay Type | Target System | Key Finding | Source |
| Ltc1 | Dye Leakage | Liposomes | Did not induce significant dye release or bilayer deterioration. | fishersci.canih.govlipidbook.org |
| Ltc2a | Dye Leakage | Liposomes | Caused considerable vesicle leakage (e.g., 75% in POPC/POPG liposomes at P/L 1/50). | fishersci.ca |
| LDP-NLS | PI Uptake | Fusarium solani hyphae | Mode of entry involves pore formation. | citeab.comlipidmaps.org |
| LDP-NLS | PI Membrane Damage | MRSA cells | Consolidated results suggest membrane damage, though LDP-NLS might have intracellular targets. | cenmed.com |
| LDP | PI Membrane Damage | MRSA cells | Consolidated results suggest killing mainly by membrane damage. | cenmed.com |
| Latarcins (general) | PI Uptake | MRSA cells | Confirms membrane-disrupting activity. | josai.ac.jp |
Time-Kill Kinetics Assays
Time-kill kinetics assays are employed to determine the rate and extent of microbial killing by an antimicrobial agent over a defined period fishersci.comfishersci.dk. These assays involve incubating microorganisms with different concentrations of the peptide and monitoring the reduction in viable cell count over time fishersci.com. Time-kill kinetics assays have been used to demonstrate the rapid microbial killing effect of latarcins josai.ac.jp. For instance, a Latarcin 1-derived peptide (LDP) showed a bactericidal effect against MRSA in time-kill assays, suggesting a relatively fast mechanism of action involving membrane damage cenmed.com. While specific quantitative data for Ltc1 time-kill kinetics were not detailed in the provided snippets, the application of this method highlights its importance in understanding the speed and nature of the antimicrobial effect of this compound and its derivatives josai.ac.jpcenmed.com.
Invasion Assays for Intracellular Pathogen Studies
Invasion assays are used to evaluate the ability of a substance to affect the invasion or survival of intracellular pathogens within host cells. These assays are particularly relevant for peptides that exhibit cell-penetrating properties. Invasion assays have been utilized to investigate the activity of Latarcin 1-derived peptides against intracellular bacteria. Specifically, a Latarcin 1-derived cell-penetrating peptide fused with a nuclear localization sequence (LDP-NLS) efficiently inhibited the intracellular infection of MRSA in HeLa cells, as observed in invasion assays cenmed.comfishersci.ca. This finding suggests that LDP-NLS, and potentially modified forms of this compound, can enter host cells and exert effects on intracellular pathogens, highlighting a potential mechanism beyond direct membrane lysis of the pathogen cenmed.com.
Model Membrane Systems Utilization
Model membrane systems are essential tools in the study of membrane-active peptides like this compound, providing simplified and controlled environments to investigate peptide-lipid interactions. These systems allow researchers to manipulate lipid composition and physical properties to understand how they influence peptide binding, insertion, and membrane disruption lipidbook.orguni.luciteab.com.
Detergent Micelles
Detergent micelles are frequently used as membrane-mimicking environments, particularly for studying the conformation of peptides in a hydrophobic setting lipidbook.orgherts.ac.uknih.govwikipedia.org. The spatial structure of Ltc1 in detergent micelles, such as sodium dodecyl sulfate (B86663) (SDS) micelles, has been determined using techniques like 1H nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations nih.govlipidbook.orglipidbook.orgherts.ac.uknih.govwikipedia.org. These studies have shown that Ltc1 adopts an amphiphilic alpha-helical structure in the presence of detergent micelles, with its hydrophobic residues interacting with the non-polar core of the micelle nih.govlipidbook.orglipidbook.orgnih.gov. This provides insights into the peptide's conformation upon interacting with a hydrophobic environment akin to a lipid bilayer.
Phospholipid Liposomes and Vesicles (e.g., LUVs, SUVs)
Phospholipid liposomes and vesicles, including large unilamellar vesicles (LUVs) and small unilamellar vesicles (SUVs), are widely used model membrane systems that more closely mimic the structure of biological membranes compared to detergent micelles uni.lu. LUVs typically range from 50 to 200 nm in diameter, while SUVs are smaller, around 10-50 nm uni.lu. These vesicles can be prepared with varying lipid compositions, including zwitterionic (e.g., POPC, DOPC, DMPC) and anionic (e.g., POPG, DOPG, DMPG) phospholipids, to simulate different biological membrane types fishersci.calipidmaps.orglipidbook.orguni.lunih.govfishersci.com.
Studies on this compound and other latarcins have extensively utilized phospholipid liposomes and vesicles to investigate their interactions with lipid bilayers fishersci.calipidmaps.orgciteab.comnih.govlipidbook.orglipidbook.orgherts.ac.ukwikipedia.orgnih.govfishersci.com. Techniques such as dye leakage assays, 31P NMR spectroscopy, and Circular Dichroism (CD) spectroscopy have been applied to assess membrane binding, peptide conformation within the membrane, and the extent of membrane perturbation fishersci.calipidmaps.orgnih.govlipidbook.orglipidbook.orgherts.ac.ukwikipedia.orgfishersci.com. Research indicates that Ltc1's interaction with liposomes is influenced by lipid composition, showing stronger binding to anionic lipids lipidmaps.orgnih.gov. While Ltc2a is known to cause significant leakage and deterioration of liposome (B1194612) bilayers, Ltc1 has been observed in some studies not to induce significant leakage or disrupt the bilayer structure, suggesting it may interact with the membrane without causing extensive damage or potentially translocate across the bilayer fishersci.canih.govlipidbook.orgfishersci.com.
Table 2: Examples of Phospholipid Liposome Compositions Used in Latarcin Research
| Phospholipid Composition | Vesicle Type (if specified) | Relevant Findings Related to Latarcin Interaction | Source |
| POPC/POPG (1:1) | LUVs | Different latarcins induced varying extents of leakage; Ltc2a caused significant leakage, Ltc1 did not. | fishersci.ca |
| DOPC | Liposomes | Ltc1K destroyed 30-50% of DOPC liposomes at a specific lipid/peptide ratio. | lipidmaps.orgnih.gov |
| DOPC/DOPG (2:1) | Liposomes | Ltc1K only weakly perturbed DOPC/DOPG liposomes despite high positive charge. | lipidmaps.orgnih.gov |
| DOPC or DOPG | Liposomes | Ltc display α-helical structure in DOPC and DOPG vesicles; Ltc1-K does not induce CBF leakage from liposomes. | lipidbook.org |
| DOPE/DOPG (7:3 or 1:1) | Liposomes | Ltc2a and Ltc3b-G are mainly α-helical; Ltc1-K features a combination of β-sheet and unordered structures. | lipidbook.org |
| DMPC, DMPG, or DMPC/DMPG | SUVs | Used for Circular Dichroism measurements to study peptide structure in the presence of lipids. | fishersci.com |
These model membrane systems, in conjunction with the techniques described, are crucial for unraveling the complex interactions between this compound and cellular membranes, providing a foundation for understanding its biological activities.
Planar Lipid Bilayers
Planar lipid bilayers, also known as black lipid membranes (BLMs), are a valuable tool for investigating the direct interaction of peptides like this compound with a simplified membrane environment. uni-goettingen.de This technique allows for the measurement of changes in membrane electrical properties, such as conductance, induced by the peptide. acs.org
Studies utilizing planar lipid bilayers have provided insights into the mechanism of action of latarcins, including this compound. The general mode of action observed in planar lipid bilayer studies is consistent with a "carpet-like" model, which involves membrane destabilization. nih.govcapes.gov.br However, specific latarcins exhibit variations in their effects. nih.gov
Research on this compound (Ltc1) using the voltage-clamp technique on planar membranes has shown that it induces current fluctuations. acs.org These fluctuations occur when the applied potential across the membrane mimics the physiological potential across the bacterial inner membrane. acs.org This suggests that Ltc1 interacts with membranes through a specific mechanism, which appears distinct from the carpet mode demonstrated by Latarcin-2a (Ltc2a). acs.org Ltc2a, for instance, is described as a more aggressive "membrane buster" that indiscriminately permeabilizes various lipid bilayers, including those made of synthetic lipids, potentially through the segregation of anionic lipids. nih.govnih.govresearchgate.net
While specific detailed data tables from planar lipid bilayer experiments focusing solely on this compound's conductance properties across various lipid compositions were not extensively detailed in the search results, the literature indicates that these studies are fundamental to understanding the peptide's interaction with membranes and its pore-forming capabilities. The observed current fluctuations and the dependence on membrane potential highlight the utility of planar lipid bilayers in dissecting the electrophysiological effects of this compound. acs.org
Based on the findings from planar lipid bilayer studies and complementary techniques, a key distinction emerges between this compound and other latarcins like Ltc2a regarding their membrane interaction profiles. Ltc1 appears to induce localized membrane effects sensitive to potential, while Ltc2a causes more generalized membrane permeabilization. nih.govnih.govacs.orgresearchgate.net
Illustrative Data (Hypothetical based on described findings):
While specific numerical data for this compound conductance from the search results are limited, the described outcomes can be represented conceptually. The following table illustrates the type of comparative data that planar lipid bilayer studies would generate when comparing this compound and Latarcin-2a on different membrane types, based on the literature findings.
| Peptide | Membrane Composition (Example) | Observed Effect in Planar Bilayer | Interpretation |
| This compound | Zwitterionic Lipids (e.g., PC) | Low conductance increase, potential-dependent fluctuations | Specific interaction, potential-gated lesions? |
| This compound | Anionic Lipids (e.g., PC/PS) | Increased conductance, potential-dependent fluctuations | Enhanced interaction with anionic lipids, potential-gated lesions? |
| Latarcin-2a | Zwitterionic Lipids (e.g., PC) | Significant conductance increase, less potential-dependent | Membrane destabilization, pore formation (carpet model) |
| Latarcin-2a | Anionic Lipids (e.g., PC/PS) | High conductance increase, less potential-dependent | Strong membrane destabilization, pore formation (carpet model) |
Future Directions and Research Perspectives on Latarcin 1
Elucidation of Novel Molecular Targets and Pathways
While Latarcin-1 is known to interact with lipid membranes, leading to pore formation and membrane disruption, the identification of specific molecular targets beyond the lipid bilayer is a critical area for future research. nih.govmdpi.commdpi.com Studies suggest that some membrane-active peptides, including certain latarcins, may translocate into cells and affect intracellular processes. mdpi.com Investigating the potential for this compound to interact with intracellular macromolecules such as nucleic acids or proteins, or to influence vital cellular functions like DNA or protein synthesis, could reveal novel mechanisms of action. mdpi.comtandfonline.com For instance, some peptides have shown potent bactericidal activity by interrupting cellular functions without compromising membrane integrity. tandfonline.com Further research could employ techniques such as pull-down assays, co-immunoprecipitation, and mass spectrometry to identify proteins or other biomolecules that directly interact with this compound within target cells. Elucidating the downstream signaling pathways affected by this compound binding or entry is also crucial. This could involve transcriptomic and proteomic analyses to identify changes in gene and protein expression profiles in response to this compound treatment. Understanding these intricate molecular interactions and affected pathways will provide a more complete picture of how this compound exerts its biological effects and may uncover new therapeutic applications.
Exploration of this compound Role in Complex Biological Systems
Current research has often focused on the effects of this compound in simplified model systems or against isolated cell lines. nih.gov A key future direction involves evaluating its activity within more complex biological systems, such as biofilms, co-culture models of host and pathogen cells, and in vivo models. Biofilms, for example, represent a significant challenge in treating microbial infections due to their increased resistance to antimicrobial agents. drugtargetreview.com Assessing this compound's ability to penetrate and disrupt biofilm structures, as well as its efficacy against bacteria within biofilms, is essential. drugtargetreview.com Furthermore, exploring the interaction of this compound with host cells in the presence of pathogens can provide insights into its potential for selective toxicity and its impact on the host immune response. Studies using in vivo models of infection or disease will be crucial to determine this compound's pharmacokinetic and pharmacodynamic profiles, evaluate its efficacy in a physiological context, and assess potential off-target effects in complex biological environments. tandfonline.com Research into this compound derived peptides has already shown activity against Fusarium solani in fungal spores and hyphae, demonstrating the relevance of studying its effects in more complex microbial structures. researchgate.net
Development of Advanced Peptide Engineering Strategies
Rational engineering of peptides like this compound is a powerful approach to enhance their therapeutic properties, such as specificity, stability, and efficacy, while potentially reducing toxicity. nih.govnih.gov Future research will likely focus on developing advanced peptide engineering strategies tailored to this compound. This could involve modifying its amino acid sequence to optimize its amphipathicity, charge distribution, and helical structure, which are known to be critical for its interaction with membranes and its biological activity. nih.govwikipedia.orgmdpi.comfrontiersin.orgnih.gov For instance, studies on this compound have highlighted the importance of the distribution of leucine (B10760876) residues and aromatic residues in its structure for membrane insertion and activity. frontiersin.orgnih.gov Strategies such as amino acid substitutions, truncations, cyclization, and the incorporation of non-natural amino acids can be employed to fine-tune its properties. nih.gov Conjugation of this compound or its derivatives with targeting ligands, such as antibodies or specific receptor-binding peptides, could improve its delivery to specific cell types or tissues, thereby enhancing its selectivity and reducing potential side effects. tandfonline.com The development of chimeric peptides, combining the membrane-active properties of this compound with other functional domains like cell-penetrating sequences, has already shown promise in improving cellular uptake and dual activity. tandfonline.comresearchgate.net
High-Throughput Screening and Omics-Based Approaches in Latarcin Research
High-throughput screening (HTS) and various omics technologies (genomics, transcriptomics, proteomics, metabolomics) are invaluable tools for accelerating the discovery and characterization of peptide-based therapeutics like this compound. drugtargetreview.comresearchgate.netxiahepublishing.com Future research should leverage these approaches for comprehensive analysis. HTS can be employed to screen large libraries of this compound analogs or modified peptides to quickly identify compounds with improved activity, specificity, or reduced toxicity against a range of targets, such as different bacterial strains or cancer cell lines. drugtargetreview.com Omics technologies can provide a global view of the cellular responses to this compound treatment. Transcriptomics and proteomics can reveal changes in gene and protein expression patterns, helping to identify affected pathways and potential intracellular targets. researchgate.netxiahepublishing.com Metabolomics can provide insights into metabolic alterations induced by this compound, offering a functional readout of its impact on cellular processes. researchgate.net Integrating data from multiple omics layers (proteogenomics) can provide a more comprehensive understanding of the molecular mechanisms underlying this compound activity. xiahepublishing.com These high-throughput and omics-based approaches can significantly expedite the research and development pipeline for this compound and its derivatives, facilitating the identification of promising candidates for further investigation.
Q & A
Q. What are the established methodologies for assessing the antimicrobial efficacy of Latarcin-1 in vitro?
To evaluate this compound's antimicrobial activity, researchers should employ standardized assays such as:
- Minimum Inhibitory Concentration (MIC) : Quantifies the lowest concentration inhibiting visible microbial growth.
- Time-Kill Curves : Tracks bactericidal kinetics over time.
- Membrane Permeability Assays : Uses fluorescent dyes (e.g., propidium iodide) to assess disruption of microbial membranes.
Methodological Considerations:
- Follow protocols from evidence on experimental reproducibility , ensuring detailed documentation of microbial strains, growth conditions, and controls.
- Validate results using complementary techniques (e.g., SEM for membrane damage visualization) .
Table 1: Common In Vitro Assays for this compound
Q. How can researchers optimize experimental conditions to ensure this compound stability during assays?
Stability optimization involves:
- pH and Temperature Screening : Test activity across physiologically relevant ranges (e.g., pH 5–8, 25–37°C).
- Solvent Compatibility : Avoid solvents that denature the peptide (e.g., DMSO >1% v/v).
- Protease Inhibition : Add protease inhibitors if degradation is observed .
Best Practices:
- Use circular dichroism (CD) spectroscopy to monitor structural integrity under varying conditions .
- Document deviations from protocols to enhance reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions in reported data on this compound’s mechanism of action?
Contradictions may arise from variations in experimental models or analytical methods. To address this:
- Comparative Studies : Replicate conflicting experiments using identical parameters (e.g., microbial strains, peptide batches) .
- Meta-Analysis : Systematically review existing data to identify confounding variables (e.g., lipid composition of membranes) .
- Structural Analysis : Use NMR or cryo-EM to correlate structural dynamics with functional outcomes .
Framework Application:
Q. How can computational modeling enhance understanding of this compound’s interactions with lipid bilayers?
Integrate computational and experimental approaches:
- Molecular Dynamics (MD) Simulations : Predict peptide orientation and membrane penetration .
- Validation : Compare simulation results with biophysical data (e.g., surface plasmon resonance for binding kinetics) .
Workflow Example:
Q. What structural modifications of this compound could improve its therapeutic index while minimizing cytotoxicity?
Apply rational design principles:
- Alanine Scanning : Identify residues critical for activity/toxicity.
- Peptide Hybridization : Fuse this compound with cell-penetrating motifs for targeted delivery .
- In Silico Mutagenesis : Predict stability changes using tools like Rosetta .
Ethical and Practical Considerations:
- Assess cytotoxicity in mammalian cell lines (e.g., hemolysis assays) early in design .
- Align modifications with feasibility criteria (e.g., synthesis complexity) .
Methodological Guidance for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
